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Compound of Interest

Compound Name: Ethyl(methyl)sulfamoyl chloride

Cat. No.: B1291719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl(methyl)sulfamoyl chloride (CAS No. 35856-61-2). Due to the limited availability of
published experimental spectra, this document presents predicted spectroscopic data for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are
crucial for the structural elucidation and characterization of this compound. The guide also
includes detailed, generalized experimental protocols for acquiring such data and a visual
workflow of the spectroscopic analysis process.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl(methyl)sulfamoyl
chloride. These predictions are based on established principles of spectroscopy and
computational models.

Table 1: Predicted 'H and **C NMR Spectroscopic Data
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1H NMR (Predicted) 13C NMR (Predicted)

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.4-3.6 Quartet 2H -CHz- (Ethyl)
~2.9-3.1 Singlet 3H -CHs (Methyl)
~1.2-1.4 Triplet 3H -CHs (Ethyl)

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0
ppm) and are typically recorded in a deuterated solvent such as CDCls.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group

Wavenumber (cm—1) Intensity _

Assignment
~2980 - 2850 Medium-Strong C-H stretch (Alkyl)
~1350 - 1330 Strong S=0 stretch (Asymmetric)
~1160 - 1140 Strong S=0 stretch (Symmetric)
~750 - 650 Strong S-Cl stretch

Table 3: Predicted Mass Spectrometry (MS)Data

m/z (Mass-to-Charge Ratio) Relative Abundance Fragment Assignment

[M]* (Molecular ion with 3>Cl/

157/159 Moderate 37Cl isotopes)
122 High -

a High [CHsN(SO2)]*
o High [C2HsNCHs]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg for *H NMR or 50-100 mg for 13C NMR is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-
de).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be
added for chemical shift referencing.[1] The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the experiment
is typically run at a frequency of 300-600 MHz.[2] For 3C NMR, a frequency of 75-151 MHz
is common.[2] Spectra are acquired at room temperature.[2] The number of scans can be
varied to achieve an adequate signal-to-noise ratio, typically ranging from 32 to 128 scans
for *H NMR.[3]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard. Integration of the peaks in *H NMR provides information
on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop can be placed directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.[4] For a solid sample, a small amount can be
finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4]

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr
pellet) is first recorded.[5] The sample is then placed in the IR beam path, and the sample
spectrum is recorded. The instrument measures the absorption of infrared radiation at
different frequencies, typically in the range of 4000-400 cm~1.[6]

Data Processing: The final spectrum is generated by ratioing the sample spectrum against
the background spectrum. This results in a plot of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)
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o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
For a volatile compound like Ethyl(methyl)sulfamoyl chloride, direct infusion or GC
introduction is suitable. In the ion source, molecules are ionized, commonly by electron
impact (El) or electrospray ionization (ESI).[7][8]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8]

» Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like Ethyl(methyl)sulfamoyl chloride.

Spectroscopic Analysis

Proton & Carbon Environment

NMR Spectroscopy
Compound Synthesis & Purification Data Interprelati%;l & Structure Elucidation
Synthesis of Purification | | Structure Validation and
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Caption: Workflow for the spectroscopic analysis of Ethyl(methyl)sulfamoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Ethyl(methyl)sulfamoyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291719#spectroscopic-data-of-ethyl-methyl-
sulfamoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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